Propyl Methanesulfonate: A Technical Guide for Researchers
Propyl Methanesulfonate: A Technical Guide for Researchers
This guide provides an in-depth technical overview of propyl methanesulfonate (B1217627), a potent alkylating agent of significant interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for its analysis and assessment of its genotoxic potential.
Chemical and Physical Properties
Propyl methanesulfonate, also known as propyl mesylate, is the propyl ester of methanesulfonic acid.[3] It is a colorless to pale yellow liquid and is recognized for its utility as a reagent in organic synthesis, primarily as an alkylating agent for introducing a propyl group.[3][4]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 1912-31-8 |
| Molecular Formula | C4H10O3S[2] |
| Molecular Weight | 138.19 g/mol [1] |
| IUPAC Name | propyl methanesulfonate[1] |
| Synonyms | Propyl mesylate, Methanesulfonic acid propyl ester, n-Propyl methanesulfonate[1][2][3] |
| SMILES | CCCOS(=O)(=O)C[1] |
| InChI Key | DKORSYDQYFVQNS-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow/orange clear liquid[3] |
| Boiling Point | 110°C / 20mmHg |
| Flash Point | 92.4°C |
| Refractive Index | 1.4200 to 1.4250 |
| Solubility | Soluble in water and various organic solvents[3] |
Mechanism of Action: DNA Alkylation
Propyl methanesulfonate is a monofunctional alkylating agent.[5] Its biological activity, including its genotoxicity and mutagenicity, stems from its ability to transfer its propyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[5][6] This process, known as DNA alkylation, can lead to mutations and cell death if the DNA damage is not repaired. The methanesulfonate group is an excellent leaving group, facilitating the nucleophilic substitution reaction.[7]
Alkylating agents can react with DNA via two main mechanisms: SN1 (first-order nucleophilic substitution) and SN2 (second-order nucleophilic substitution).[7][8] While SN2-type agents primarily react with ring nitrogen atoms on DNA bases, SN1-type agents can react with both nitrogen and exocyclic oxygen atoms.[7] Propyl methanesulfonate is expected to exhibit reactivity that can lead to alkylation at various positions on DNA bases, with a notable target being the O6 position of guanine, a highly mutagenic lesion.[5][6]
Experimental Protocols
Synthesis of Propyl Methanesulfonate (Representative Method)
The synthesis of alkyl methanesulfonates typically involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base. The following is a general procedure based on a patented method.[9]
Workflow for the Synthesis of Propyl Methanesulfonate
Methodology:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), a mixture of n-propanol, methanesulfonyl chloride, and an aromatic organic solvent (e.g., toluene) is prepared.[9]
-
Addition of Base: A tertiary amine, such as triethylamine, is added to the mixture. The reaction is typically carried out with cooling to manage the exothermic nature of the reaction.[9]
-
Reaction: The mixture is stirred until the reaction is complete, which can be monitored by techniques like TLC or GC.
-
Workup: The crude reaction mixture containing propyl methanesulfonate is washed with an aqueous solution of an alkali metal carbonate (e.g., sodium carbonate) to neutralize any remaining acid and remove byproducts.[9]
-
Purification: The organic layer is separated, dried, and the solvent is removed. The final product is then purified, typically by distillation under reduced pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the detection and quantification of genotoxic impurities like propyl methanesulfonate in active pharmaceutical ingredients (APIs).[10][11][12][13]
Methodology:
-
Animal Dosing: Male Wistar rats are typically used. A 28-day repeat-dose protocol is preferred for regulatory safety assessments. [14]Propyl methanesulfonate is administered, for example, by oral gavage. A vehicle control group and a positive control group (e.g., treated with N-nitroso-N-ethylurea) are included. [15]2. Blood Collection: Peripheral blood samples (a few microliters) are collected from the animals at various time points during and after the dosing period. [16]Blood is collected into tubes containing an anticoagulant. [17]3. Cell Staining: The blood samples are stained with a cocktail of fluorescently-labeled antibodies. For the rat RBC assay, this typically includes an antibody against a GPI-anchored protein (e.g., FITC-conjugated anti-rat CD59) and an antibody against an erythroid marker (e.g., APC-conjugated anti-rat HIS49). [16]4. Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer equipped with appropriate lasers. At least one million red blood cells per sample are analyzed to determine the frequency of cells that are negative for the GPI-anchored protein (CD59-negative), which are the mutant cells. [16][14]5. Data Analysis: The frequency of mutant red blood cells is calculated for each animal at each time point. Statistical analysis is performed to determine if there is a significant increase in the mutant frequency in the propyl methanesulfonate-treated groups compared to the vehicle control group.
Safety and Handling
Propyl methanesulfonate is a suspected mutagen and should be handled with appropriate safety precautions. [4]It may cause skin and eye irritation. [3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Propyl methanesulfonate | C4H10O3S | CID 74705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 1912-31-8: Propyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 4. 1912-31-8(Propyl methanesulfonate) | Kuujia.com [kuujia.com]
- 5. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Recommendations for conducting the rodent erythrocyte Pig‐a assay: A report from the HESI GTTC Pig‐a Workgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standard protocol for the PIGRET assay, a high-throughput reticulocyte Pig-a assay with an immunomagnetic separation, used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen and Genome Society - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard protocol for the total red blood cell Pig-a assay used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen Society - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
